molecular formula C4H7BF3K B15296591 Potassium;trifluoro-[cis-2-methylcyclopropyl]boranuide

Potassium;trifluoro-[cis-2-methylcyclopropyl]boranuide

Cat. No.: B15296591
M. Wt: 162.01 g/mol
InChI Key: MLPGEOLJSZXARO-HJXLNUONSA-N
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Description

rac-potassium trifluoro[(1R,2S)-2-methylcyclopropyl]boranuide is a chemical compound with significant interest in various fields of scientific research. This compound is known for its unique structural properties, which include a trifluoroborate group attached to a cyclopropyl ring. The stereochemistry of the compound, indicated by the (1R,2S) configuration, plays a crucial role in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-potassium trifluoro[(1R,2S)-2-methylcyclopropyl]boranuide typically involves the reaction of a cyclopropylboronic acid derivative with potassium trifluoroborate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is usually catalyzed by a palladium or nickel catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of rac-potassium trifluoro[(1R,2S)-2-methylcyclopropyl]boranuide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

rac-potassium trifluoro[(1R,2S)-2-methylcyclopropyl]boranuide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: Reduction reactions can convert the trifluoroborate group to a borohydride or other reduced forms.

    Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce a variety of functionalized cyclopropyl derivatives.

Scientific Research Applications

rac-potassium trifluoro[(1R,2S)-2-methylcyclopropyl]boranuide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: The compound is studied for its potential use in biological labeling and imaging due to its unique structural properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which rac-potassium trifluoro[(1R,2S)-2-methylcyclopropyl]boranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The compound can participate in transmetalation reactions, where the boron atom transfers its substituents to a metal catalyst. This process is crucial in catalytic cycles, such as those in Suzuki-Miyaura coupling reactions. The cyclopropyl ring’s strain and stereochemistry also influence the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • rac-potassium trifluoro[(1R,2R)-2-methylcyclopropyl]boranuide
  • rac-potassium trifluoro[(1R,2R)-2-phenylcyclopropyl]boranuide
  • rac-potassium trifluoro[(1R,2R)-2-fluorocyclopropyl]boranuide

Uniqueness

rac-potassium trifluoro[(1R,2S)-2-methylcyclopropyl]boranuide is unique due to its specific stereochemistry, which affects its reactivity and applications. The (1R,2S) configuration provides distinct properties compared to its (1R,2R) counterparts, making it valuable in specific synthetic and research applications.

Properties

Molecular Formula

C4H7BF3K

Molecular Weight

162.01 g/mol

IUPAC Name

potassium;trifluoro-[(1S,2R)-2-methylcyclopropyl]boranuide

InChI

InChI=1S/C4H7BF3.K/c1-3-2-4(3)5(6,7)8;/h3-4H,2H2,1H3;/q-1;+1/t3-,4+;/m1./s1

InChI Key

MLPGEOLJSZXARO-HJXLNUONSA-N

Isomeric SMILES

[B-]([C@H]1C[C@H]1C)(F)(F)F.[K+]

Canonical SMILES

[B-](C1CC1C)(F)(F)F.[K+]

Origin of Product

United States

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